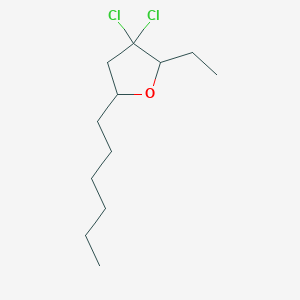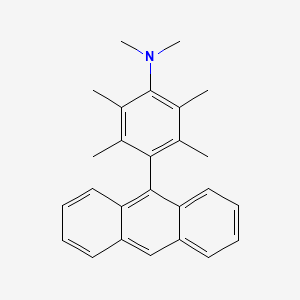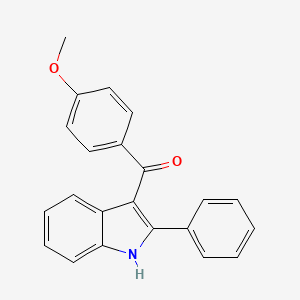![molecular formula C27H20N2O B14330585 2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole CAS No. 111678-00-3](/img/structure/B14330585.png)
2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of biphenyl groups attached to the oxadiazole ring enhances its stability and reactivity, making it a subject of interest in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of catalysts like iron(III) chloride (FeCl3), nucleophiles (e.g., NH3, OH-) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole: Lacks the additional biphenyl methyl group, resulting in different reactivity and properties.
2-([1,1’-Biphenyl]-4-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a biphenyl methyl group, affecting its stability and applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole stands out due to its dual biphenyl groups, which enhance its stability, reactivity, and potential applications in various fields. The presence of these groups also allows for greater versatility in chemical modifications and functionalization.
Propiedades
Número CAS |
111678-00-3 |
|---|---|
Fórmula molecular |
C27H20N2O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H20N2O/c1-3-7-21(8-4-1)23-13-11-20(12-14-23)19-26-28-29-27(30-26)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18H,19H2 |
Clave InChI |
MYBUWMIWIAAUJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
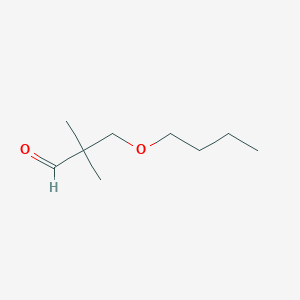
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
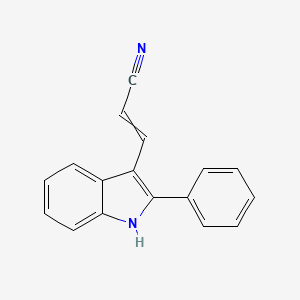

![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
